molecular formula C22H19N3O4S B2715777 (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-43-4

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No. B2715777
CAS RN: 638133-43-4
M. Wt: 421.47
InChI Key: BSCHHBYZFJYMPT-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : The compound has been used as an intermediate in the synthesis of novel derivatives. For example, its role in the preparation of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as ABC ring models of saframycins, is a significant application in chemical synthesis (Saito et al., 1997).

  • Cascade Synthesis : Its utilization in cascade synthesis processes, such as the formation of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, illustrates its versatility in complex organic synthesis (Kravchenko et al., 2014).

  • Chemical Characterization : The compound's structural and chemical properties are extensively studied, contributing to the understanding of its reactivity and potential applications in various chemical contexts (Abu‐Hashem et al., 2020).

Biological Applications

  • Antiviral Activity : Some derivatives of this compound have been synthesized and examined for their inhibitory effects on the replication of viruses. This demonstrates its potential application in antiviral research (Golankiewicz et al., 1995).

  • Cytotoxic Activities : Research into the cytotoxic activities of various derivatives against human cancer cell lines showcases its potential in cancer research and therapy (El-All et al., 2016).

  • Biochemical Assays and Molecular Docking Studies : The application of this compound in biochemical assays, including antioxidant enzyme and oxidative stress estimation, as well as molecular docking studies, highlights its significance in biochemistry and molecular biology research (El-All et al., 2016).

properties

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-13-4-6-14(7-5-13)12-19-21(27)25-22(30-19)23-20(26)16(24-25)10-15-8-9-17(28-2)18(11-15)29-3/h4-9,11-12H,10H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCHHBYZFJYMPT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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